molecular formula C13H17NO3 B3038045 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid CAS No. 71052-79-4

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

Cat. No. B3038045
CAS RN: 71052-79-4
M. Wt: 235.28 g/mol
InChI Key: SWVQCHFDOVFLPK-UHFFFAOYSA-N
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Patent
US04199570

Procedure details

To a solution of 8.13 g of 1-benzyl-3-piperidone hydrochloride in a mixture of 28.8 ml of tetrahydrofuran-water (1:1) and 2.99 ml (36 mmoles) of concentrated hydrochloric acid is added 4.687 g (72 mmoles) of potassium cyanide while keeping at a temperature below 8° C., and the mixture is stirred for 4 hours, additionally mixed with 1.495 ml (18 mmoles) of concentrated hydrochloric acid and 1.172 g (18 mmoles) of potassium cyanide, stirred for 1 hour and extracted with ether. The extract is washed with water, dried over magnesium sulfate, and evaporated under reduced pressure. The oily residue is dissolved in 14.4 ml of concentrated hydrochloric acid, heated at 80° C. for 1 hour, cooled and then filtered. The residue is washed with acetone. The combined filtrate and washing are evaporated under reduced pressure to yield syrupy residue, and the latter is adjusted to pH 8 with 0.25 N aqueous sodium hydroxide solution, washed thrice with chloroform, and slowly adsorbed on a column of 200 ml of Amberlite IR 120B (H+). The column is washed with 1 L of water, and the eluate with 1.28 L of 5 N aqueous sodium hydroxide solution is evaporated under reduced pressure. The residue is crystallized from acetone to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid 1.3 hydrate (mp. 103.5°-104.5° C.) as prisms in 60.2% yield, and the latter is recrystallized from dimethylformamide-water-acetone to yield the pure crystalline product (mp. 104°-105° C.), and the latter is dried over phosphorus pentachloride at 70° C. for 48 hours to yield the corresponding anhydrous material (mp. 212°-214° C.).
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
2.99 mL
Type
reactant
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
4.687 g
Type
reactant
Reaction Step Two
Quantity
1.495 mL
Type
reactant
Reaction Step Three
Quantity
1.172 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9]1[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[C-]#N.[K+].[OH-:20].[Na+].[O:22]1[CH2:26]CCC1.O>>[CH2:2]([N:9]1[CH2:14][CH2:13][CH2:12][C:11]([OH:15])([C:26]([OH:22])=[O:20])[CH2:10]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
8.13 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(CCC1)=O
Name
Quantity
2.99 mL
Type
reactant
Smiles
Cl
Name
Quantity
28.8 mL
Type
reactant
Smiles
O1CCCC1.O
Step Two
Name
Quantity
4.687 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
1.495 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.172 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while keeping at a temperature below 8° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 14.4 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed with acetone
WASH
Type
WASH
Details
The combined filtrate and washing
CUSTOM
Type
CUSTOM
Details
are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield syrupy residue
WASH
Type
WASH
Details
washed thrice with chloroform
WASH
Type
WASH
Details
The column is washed with 1 L of water
CUSTOM
Type
CUSTOM
Details
the eluate with 1.28 L of 5 N aqueous sodium hydroxide solution is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from acetone

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)(C(=O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.